Samandarine

Beschreibung

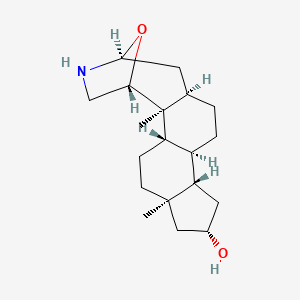

Structure

3D Structure

Eigenschaften

CAS-Nummer |

467-51-6 |

|---|---|

Molekularformel |

C19H31NO2 |

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

(1R,2S,3S,6R,8S,10S,11S,14R,16S)-2,6-dimethyl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadecan-8-ol |

InChI |

InChI=1S/C19H31NO2/c1-18-6-5-14-13(15(18)8-12(21)9-18)4-3-11-7-17-20-10-16(22-17)19(11,14)2/h11-17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14+,15+,16+,17+,18-,19+/m1/s1 |

InChI-Schlüssel |

HJCSQOSWSRPBOU-XTXNWKRWSA-N |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C |

Kanonische SMILES |

CC12CCC3C(C1CC(C2)O)CCC4C3(C5CNC(C4)O5)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Samandarine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthesis of Samandarine from Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarine alkaloids, a class of potent neurotoxic steroids, are the primary defensive agents in the skin secretions of the fire salamander (Salamandra salamandra). Their unique chemical architecture, featuring a modified aza-A-homo-steroid nucleus, has long been a subject of interest in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the biosynthesis of the principal alkaloid, this compound, from its metabolic precursor, cholesterol. We will delve into the key enzymatic transformations, summarize the seminal experimental evidence, and present detailed (reconstructed) protocols for the foundational biosynthetic studies. All quantitative data from these studies are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide utilizes Graphviz (DOT language) to provide clear visual representations of the biosynthetic pathway and associated experimental workflows, offering a valuable resource for researchers in toxinology, pharmacology, and drug development.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound is a remarkable example of steroid modification in the animal kingdom. The process commences with the ubiquitous precursor, cholesterol, and involves a series of enzymatic reactions primarily occurring in the liver, testes, and ovaries of the salamander[1]. The key transformations in this pathway are:

-

Expansion and Heterocyclic Ring Formation of Ring A: The six-membered A ring of the cholesterol backbone undergoes a significant rearrangement to form a seven-membered azepane ring. This is achieved through the incorporation of a nitrogen atom, which has been experimentally shown to be derived from the amino acid glutamine[1].

-

Degradation of the C17 Side Chain: The aliphatic side chain of cholesterol at position C17 is oxidatively cleaved and shortened. This degradation is believed to proceed through carboxylated intermediates, followed by decarboxylation reactions[1][2].

-

Hydroxylation of Ring D: The D ring is hydroxylated at position C16, a key functionalization for the biological activity of many this compound alkaloids[2].

The currently accepted biosynthetic pathway from cholesterol to this compound is depicted in the following diagram.

Experimental Evidence for the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway is largely credited to the pioneering work of Gerhard Habermehl and Arthur Haaf in the 1960s. Their research utilized radiolabeling experiments, both in vitro and in vivo, to trace the metabolic fate of cholesterol and other potential precursors.

In Vitro Studies with Radiolabeled Cholesterol

The foundational evidence for cholesterol as the direct precursor to this compound came from in vitro experiments using salamander gland secretions. Habermehl and Haaf incubated [4-¹⁴C]-cholesterol with fresh skin gland secretions from Salamandra maculosa maculosa and observed the incorporation of the radiolabel into the alkaloid fraction.

In Vivo Labeling Experiments

To confirm that this transformation occurs within the living organism, in vivo experiments were conducted. These studies involved the administration of radiolabeled precursors to live salamanders, followed by the isolation and analysis of the this compound alkaloids from their skin secretions. These experiments were crucial in identifying glutamine as the nitrogen donor for the expansion of the A ring.

Experimental Protocols

The following protocols are reconstructed based on the available literature and standard biochemical methodologies of the era in which the original research was conducted.

Protocol for In Vitro Conversion of [4-¹⁴C]-Cholesterol to this compound

Objective: To demonstrate the enzymatic conversion of cholesterol to this compound alkaloids using salamander skin gland secretions.

Materials:

-

[4-¹⁴C]-Cholesterol (specific activity to be noted)

-

Freshly collected skin gland secretions from Salamandra maculosa maculosa

-

Phosphate buffer (pH 7.4)

-

Glutamine

-

Magnesium Chloride (MgCl₂)

-

Adenosine triphosphate (ATP)

-

Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH)

-

Organic solvents for extraction (e.g., methanol, chloroform)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Preparation of Incubation Mixture: In a suitable reaction vessel, combine the phosphate buffer, glutamine, MgCl₂, ATP, and NADPH.

-

Addition of Substrate: Add a solution of [4-¹⁴C]-cholesterol in a minimal amount of a suitable solvent to the incubation mixture.

-

Initiation of Reaction: Add the freshly collected salamander gland secretion to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) for a specified period.

-

Extraction of Alkaloids: Stop the reaction and extract the mixture with an organic solvent system (e.g., chloroform-methanol).

-

Isolation and Purification: Concentrate the organic extract and separate the components using thin-layer chromatography (TLC).

-

Analysis: Scrape the spots corresponding to this compound and other alkaloids from the TLC plate and quantify the radioactivity using a scintillation counter.

Quantitative Data

Table 1: In Vitro Incorporation of [4-¹⁴C]-Cholesterol into this compound Alkaloids

| Experimental Condition | Substrate Specific Activity (µCi/mmol) | Incubation Time (hours) | Radioactivity in this compound Fraction (dpm) | Percent Incorporation (%) |

| Complete System | Data not available | Data not available | Data not available | Data not available |

| Boiled Secretion (Control) | Data not available | Data not available | Data not available | Data not available |

| No Cofactors (Control) | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vivo Incorporation of Radiolabeled Precursors into this compound

| Precursor Administered | Specific Activity of Precursor (µCi/mmol) | Time After Administration (days) | Specific Activity of Isolated this compound (dpm/mmol) |

| [4-¹⁴C]-Cholesterol | Data not available | Data not available | Data not available |

| [¹⁵N]-Glutamine | Data not available | Data not available | Data not available |

| [¹⁴C]-Acetate | Data not available | Data not available | Data not available |

Conclusion and Future Perspectives

The foundational work on this compound biosynthesis has clearly established cholesterol as the steroidal precursor and has outlined the major chemical transformations. However, many questions remain unanswered. The specific enzymes responsible for each step of the pathway have yet to be isolated and characterized. The genes encoding these enzymes are also unknown. Future research in this area could focus on:

-

Transcriptomic and Proteomic Analysis: Utilizing modern sequencing and mass spectrometry techniques to identify the enzymes involved in the biosynthetic pathway from salamander tissues.

-

Heterologous Expression and Enzyme Assays: Expressing candidate enzymes in microbial or insect cell systems to characterize their function and substrate specificity.

-

Structural Biology: Determining the three-dimensional structures of the biosynthetic enzymes to understand their catalytic mechanisms.

A deeper understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but could also open up avenues for the biotechnological production of these and other related steroidal alkaloids for pharmacological research and drug development.

References

The Enigmatic World of Samandarine Alkaloids: A Technical Guide to their Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine alkaloids, a unique class of steroidal toxins, are the primary chemical defense mechanism of the fire salamander (Salamandra salamandra). These compounds have attracted significant scientific interest due to their potent neurotoxicity and complex chemical structures. This technical guide provides a comprehensive overview of the chemical structure of this compound and its analogues, summarizing the available quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Structure of this compound and its Analogues

The foundational structure of the this compound family is a modified steroid nucleus characterized by a unique 7-6-6-5 fused ring system.[1] this compound itself is a biologically active, lipid-soluble steroidal alkaloid.[1] The core structure features a bridged oxazolidine system in the A-ring, a key feature that has been a focus of synthetic efforts.[1]

The known analogues of this compound are variations of this core structure, typically differing in the oxidation state of the C16 position or the presence of different functional groups.

Key Analogues Include:

-

Samandarone: Structurally differs from this compound by the oxidation of the hydroxyl group at the C16 position to a ketone.

-

O-acetylthis compound: An acetylated derivative of this compound.[2]

-

O-3-hydroxybutanoylthis compound: A derivative with a 3-hydroxybutanoyl group attached.[2]

-

Samanone: A recently identified analogue.[2]

-

Samandaridine: Another known member of the this compound family.

-

Samandenone

-

Samandinine

-

Cycloneosamandione

-

Isocycloneosamandaridine

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the available quantitative data for this compound and some of its analogues, providing a basis for comparison of their physical and biological properties.

Table 1: Physicochemical Properties of this compound and its Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Reference(s) |

| This compound | C₁₉H₃₁NO₂ | 305.45 | 187-188 | +36° (c 0.4, MeOH) | [3] |

| Samandarone | C₁₉H₂₉NO₂ | 303.4 | 191-192 | -115.7° (acetone) | [3] |

| Samanone | C₁₉H₃₁NO | 289.4 | - | -9.2° (c 0.1, MeOH) | [3] |

| O-acetylthis compound | C₂₁H₃₃NO₃ | 347.5 | - | +42° (c 0.2, MeOH) | [3] |

Table 2: Toxicological Data of this compound

| Compound | Test Organism | LD₅₀ | Reference(s) |

| This compound | Mouse | 70 µg/kg | [1] |

| This compound | Dog | 700-900 µg/kg | [1] |

Experimental Protocols

Non-Invasive Collection and Isolation of this compound Alkaloids

A non-invasive method for the collection of salamander secretions is crucial for ethical and sustainable research. The following protocol is a general guideline for the extraction and purification of this compound alkaloids.

Materials:

-

Sterile glass vials

-

Methanol (HPLC grade)

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 semi-preparative column

-

Acetonitrile (HPLC grade)

-

Formic acid

Procedure:

-

Collection of Secretions: Gently hold the fire salamander and apply light pressure to the parotoid glands located behind the eyes. Collect the milky white secretion in a pre-weighed, sterile glass vial.

-

Extraction: Immediately add methanol to the collected secretion and vortex thoroughly to dissolve the alkaloids.

-

Filtration: Centrifuge the methanolic extract to pellet any cellular debris. Filter the supernatant through a 0.22 µm syringe filter.

-

Purification by HPLC: Inject the filtered sample onto a C18 semi-preparative HPLC column. Use a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), increasing to 100% acetonitrile over a suitable time frame (e.g., 30 minutes).[2]

-

Fraction Collection and Analysis: Collect the fractions corresponding to the desired alkaloids and confirm their identity using analytical techniques such as mass spectrometry and NMR.

General Protocol for Assessing Neurotoxicity (Cell Viability Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound alkaloids on neuronal cell lines.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well cell culture plates

-

Cell culture medium

-

This compound alkaloid stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound alkaloid in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is understood to originate from cholesterol, involving a series of enzymatic modifications, including the expansion of the A-ring to incorporate a nitrogen atom from glutamine.[1]

Caption: Simplified biosynthetic pathway of this compound and Samandarone from cholesterol.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of this compound alkaloids from their natural source.

Caption: General experimental workflow for the study of this compound alkaloids.

Conclusion and Future Directions

References

Samandarine's Enigmatic Assault on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Samandarine, a potent steroidal alkaloid produced by the fire salamander (Salamandra salamandra), is a formidable neurotoxin with a long history of documented toxicity but a poorly understood mechanism of action.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the central nervous system (CNS). While direct experimental evidence remains elusive in contemporary literature, this document synthesizes the available toxicological data, outlines the prevailing hypotheses on its molecular targets, and provides detailed, generalized experimental protocols for future investigation. The physiological consequences of this compound exposure, primarily characterized by severe convulsions and respiratory paralysis, strongly suggest a profound disruption of neuronal signaling.[1] This guide aims to serve as a foundational resource for researchers seeking to unravel the precise molecular interactions of this complex natural toxin.

Introduction

This compound is the principal toxic component of a family of steroidal alkaloids secreted by the parotoid glands of the fire salamander.[1] These secretions serve as a potent chemical defense mechanism against predators.[2] The profound neurotoxicity of this compound has been recognized for over a century, with early studies establishing its primary target as the central nervous system, particularly the spinal cord.[1] Despite this long-standing knowledge, the precise molecular mechanism by which this compound exerts its effects remains a significant knowledge gap in the field of neurotoxicology.[1][3] The dramatic physiological response to this compound poisoning, which includes restlessness, muscle hyperexcitability, hypertension, convulsions, and ultimately death by respiratory paralysis, points towards a mechanism that induces a state of neuronal hyperexcitability.[1][4]

This guide will delve into the known toxicological profile of this compound, explore the hypothesized molecular targets based on its physiological effects, and provide a roadmap for future research through detailed experimental protocols and visual workflows.

Toxicological Profile

This compound is an extremely toxic compound, with lethal doses varying across different animal species. The available quantitative data on the acute toxicity of this compound are summarized in the table below.

| Quantitative Toxicity Data for this compound | | :--- | :--- | :--- | :--- | | Test Animal | Route of Administration | LD50 | Reference(s) | | Mouse | Intraperitoneal | 70 µg/kg |[4] | | Dog | Intravenous | 700-900 µg/kg |[1] | | Frog | Not Specified | 19 mg/kg |[4] | | Rabbit | Not Specified | 1 mg/kg |[4] |

Hypothesized Mechanism of Action on the Central Nervous System

While direct molecular evidence is lacking, the symptomatology of this compound poisoning allows for the formulation of strong hypotheses regarding its mechanism of action. The pronounced convulsant effects suggest an imbalance between excitatory and inhibitory signaling within the CNS, leading to uncontrolled neuronal firing. The primary hypothesized targets are key ion channels and receptors that govern neuronal excitability.

Modulation of Voltage-Gated Sodium Channels

The rapid onset of muscle tremors and convulsions is consistent with the modulation of voltage-gated sodium channels (VGSCs).[5][6] These channels are critical for the initiation and propagation of action potentials in neurons.[5] Many neurotoxins that induce hyperexcitability act by altering the function of VGSCs, for instance, by delaying their inactivation. This leads to a prolonged influx of sodium ions, a sustained depolarization of the neuronal membrane, and repetitive, uncontrolled firing of action potentials. It is hypothesized that this compound may bind to a specific site on the VGSC alpha subunit, leading to a similar delay in inactivation.

Antagonism of Inhibitory Neurotransmitter Receptors

A complementary or alternative hypothesis is that this compound acts as an antagonist at inhibitory neurotransmitter receptors, specifically GABA-A and glycine receptors. These ligand-gated chloride ion channels are crucial for dampening neuronal excitability in the CNS, with glycine receptors being particularly abundant in the spinal cord, the primary target of this compound.[1][7][8] By blocking the action of GABA or glycine, this compound would disinhibit neuronal circuits, leading to the observed hyperexcitability and convulsions. The potent convulsant strychnine, for example, acts by antagonizing glycine receptors.[8]

The following diagram illustrates the hypothesized signaling pathways through which this compound may induce neurotoxicity.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the molecular mechanism of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Neurotoxicity Assessment

This protocol outlines a general approach to assess the direct neurotoxic effects of this compound on cultured neurons.

4.1.1. Primary Spinal Cord Neuron Culture

-

Objective: To establish a primary culture of spinal cord neurons for direct application of this compound.

-

Methodology:

-

Dissect spinal cords from embryonic day 14-16 rodent embryos.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin or papain) followed by mechanical trituration.

-

Plate the cells onto poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips.

-

Maintain the cultures in a suitable neurobasal medium supplemented with B-27, L-glutamine, and appropriate growth factors.

-

Allow the neurons to mature in vitro for at least 7-10 days before experimentation.

-

4.1.2. Cell Viability Assays (MTT/LDH)

-

Objective: To quantify the cytotoxic effects of this compound and determine its EC50.

-

Methodology:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the mature neuron cultures with the this compound-containing medium.

-

Incubate for a predetermined period (e.g., 24, 48 hours).

-

For MTT assay, add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.

-

For LDH assay, collect the culture supernatant and measure the activity of lactate dehydrogenase released from damaged cells.

-

4.1.3. Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To investigate the direct effects of this compound on neuronal electrical activity and specific ion currents.

-

Methodology:

-

Prepare mature spinal cord neuron cultures on coverslips.

-

Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external recording solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections before and after the application of this compound.

-

In voltage-clamp mode, apply specific voltage protocols to isolate and record voltage-gated sodium and potassium currents. Analyze the effects of this compound on the amplitude, kinetics, and voltage-dependence of these currents.

-

To investigate effects on ligand-gated ion channels, apply GABA or glycine in the presence and absence of this compound and record the resulting currents.

-

Receptor Binding Assays

-

Objective: To determine if this compound directly binds to specific neurotransmitter receptors.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent spinal cord tissue.

-

Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A receptors, [3H]strychnine for glycine receptors).

-

Perform competitive binding experiments by including increasing concentrations of unlabeled this compound in the incubation mixture.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound ligand.

-

Calculate the Ki (inhibition constant) of this compound for the specific receptor.

-

Conclusion and Future Directions

This compound remains a compelling subject for neurotoxicological research. The profound physiological effects, coupled with a lack of detailed molecular understanding, present a significant opportunity for discovery. The prevailing hypotheses, centering on the modulation of voltage-gated sodium channels and antagonism of inhibitory neurotransmitter receptors, provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a systematic approach to dissecting the precise mechanism of action of this potent neurotoxin. Elucidation of this compound's molecular targets will not only enhance our understanding of its toxicity but may also provide novel pharmacological tools for studying the fundamental processes of neuronal excitability and inhibition in the central nervous system. Further research is imperative to move from well-supported hypotheses to definitive molecular evidence.

References

- 1. Samandarin - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Involvement of voltage-gated sodium channels blockade in the analgesic effects of orphenadrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of glycine and GABA on isolated horizontal cells from the salamander retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine receptor - Wikipedia [en.wikipedia.org]

Toxicological Profile of Samandarine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine and its related steroidal alkaloids, found in the skin secretions of fire salamanders (Salamandra species), are potent neurotoxins that serve as a chemical defense mechanism against predators.[1][2] These compounds have attracted interest in the scientific community due to their significant biological activity.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and hypothesized mechanisms of action. The information presented herein is intended to support further research and development in toxicology and pharmacology.

Quantitative Toxicity Data

Table 1: Lethal Dose (LD50) of Samandarin in Various Animal Models

| Compound | Test Animal | Route of Administration | LD50 | Reference(s) |

| Samandarin | Mouse | Intraperitoneal | 70 µg/kg | [1] |

| Samandarin | Mouse | Subcutaneous | 1.2 - 1.5 mg/kg | [2] |

| Samandarin | Dog | - | 700-900 µg/kg | [1] |

| Samandarone | Mouse | Subcutaneous | 1.2 - 1.5 mg/kg | [2] |

| Samandaridine | Mouse | Subcutaneous | 1.2 - 1.5 mg/kg | [2] |

| Samandenone | Mouse | Subcutaneous | 1.2 - 1.5 mg/kg | [2] |

| Samandinine | Mouse | Subcutaneous | 1.2 - 1.5 mg/kg | [2] |

Mechanism of Action and Toxicological Effects

This compound alkaloids primarily act as neurotoxins, with the central nervous system, particularly the spinal cord, being the main target.[1][8] The precise molecular mechanism of action is not yet fully elucidated.[8]

Key Toxicological Effects:

-

Neurotoxicity: Poisoning with this compound alkaloids leads to a cascade of severe neurological symptoms.[7] The initial phase is characterized by over-excitation of muscles, leading to restlessness, muscle convulsions, and hypertension.[1] In later stages, this progresses to paralysis and ultimately death due to respiratory paralysis.[1][9]

-

Cardiovascular Effects: Observed symptoms include hypertension.[1]

-

Respiratory Effects: The ultimate cause of death in animal models is respiratory paralysis.[1][2]

Experimental Protocols

The following outlines a general methodology for assessing the in vivo neurotoxicity of this compound alkaloids in a rodent model, based on available literature.[7]

In Vivo Neurotoxicity Assessment Workflow

Caption: Workflow for in vivo neurotoxicity assessment of this compound alkaloids.

Detailed Methodology:

-

Animal Model: Adult male mice (e.g., Swiss Webster strain) are commonly used for these assays.[7]

-

Dose Preparation: Purified this compound is prepared in a series of dilutions using a sterile saline solution.[7]

-

Administration: The various doses of the this compound solution are administered to the test animals via intraperitoneal injection.[7]

-

Observation: Following administration, the animals are continuously monitored for signs of neurotoxicity. These signs include, but are not limited to, tremors, convulsions, changes in posture and gait, and respiratory distress.[7]

-

Data Collection: Key parameters to be recorded include the latency to the onset of symptoms and the severity of convulsions, which can be rated using a standardized scoring system. The respiratory rate should also be monitored.[7]

-

Endpoint Determination: The median lethal dose (LD50) is determined using appropriate statistical methods, such as probit analysis.[7]

Hypothesized Signaling Pathway of Neurotoxicity

While the exact molecular targets of this compound are still under investigation, a hypothesized signaling pathway for its neurotoxic effects has been proposed. This pathway likely involves the disruption of normal neuronal function, leading to the observed clinical signs.

Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.

Conclusion

The toxicological profile of this compound in animal models is characterized by potent neurotoxicity, leading to convulsions and respiratory paralysis. The quantitative data, primarily from its cogener samandarin, highlight its high toxicity. The provided experimental protocols offer a framework for future in vivo studies. Further research is warranted to fully elucidate the precise molecular mechanisms and signaling pathways involved in this compound-induced toxicity. A deeper understanding of these processes is crucial for both fundamental toxinology and potential pharmacological applications.

References

- 1. Samandarin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. biotechacademy.dk [biotechacademy.dk]

- 6. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Enigmatic World of Samandarine Alkaloids: A Technical Guide to Their Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samandarine alkaloids, a unique class of steroidal toxins, have captivated chemists and pharmacologists for over a century.[1] Exclusively biosynthesized by salamanders of the Salamandridae family, these potent neurotoxins play a crucial role in the chemical defense mechanisms of these amphibians.[2][3] This technical guide provides a comprehensive overview of the natural sources, geographical and anatomical distribution, and biosynthesis of this compound alkaloids. It further details established experimental protocols for their extraction, isolation, and characterization, presenting quantitative data in a structured format for ease of comparison. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, toxicology, and the development of novel therapeutic agents.

Natural Sources and Distribution of this compound Alkaloids

This compound alkaloids are a rare group of compounds found exclusively within the skin secretions of salamanders belonging to the family Salamandridae.[3] The most well-documented source is the European fire salamander (Salamandra salamandra) , which produces a milky, toxic secretion from glands distributed across its skin.[1][4][5] These glands are particularly concentrated in the prominent parotoid glands located on the head.[1][4] Research has also identified the presence of these alkaloids in species of the genus Lyciasalamandra.

The biosynthesis of this compound alkaloids is not confined to the skin. Evidence indicates that the synthesis also occurs in the liver, testes, and ovaries of the salamander.[3][4][6] While samandarin is often the principal alkaloid, the composition and concentration of the alkaloid mixture can exhibit significant variation between different species and even among individual salamanders.[3][4] To date, at least nine distinct this compound alkaloids have been structurally characterized.[4]

Quantitative Data on this compound Alkaloids

The concentration and toxicity of this compound alkaloids are notable. The following tables summarize key quantitative data gathered from scientific literature.

Table 1: Alkaloid Content in Fire Salamander (Salamandra salamandra)

| Parameter | Value | Reference |

| Alkaloid content per parotoid gland | ~20 mg | [4] |

| Proportion of this compound and samandarone in total alkaloids | ~75% | [6] |

Table 2: Toxicity of Samandarin

| Organism | LD₅₀ / Lethal Dose | Reference |

| Mice | 70 µg/kg (LD₅₀) | [4] |

| Mice | 3.4 mg/kg | [7] |

| Frogs | 19 mg/kg | [7] |

| Rabbits | 1 mg/kg | [7] |

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a fascinating example of steroid modification in amphibians. The precursor molecule for this pathway is cholesterol .[4][8] The key biosynthetic transformations include the expansion of the A-ring of the steroid nucleus through the insertion of a nitrogen atom, which is derived from the amino acid glutamine.[4] Another critical step is the degradation of the C-17 side chain of cholesterol. This degradation is achieved through functionalization with carboxyl groups followed by a series of decarboxylation reactions.[4][8] The primary alkaloid, this compound, can be further oxidized to produce samandarone.[6]

Experimental Protocols

The study of this compound alkaloids necessitates effective and humane methods for their collection and purification. The following protocols are based on established methodologies in the field.

Non-Invasive Collection of Skin Secretions

A non-invasive "milking" technique is the preferred method for obtaining salamander secretions, minimizing harm to the animals.[6][9][10]

Methodology:

-

Gently hold the salamander, applying light pressure with the thumbs to the parotoid glands.[10]

-

The milky white secretion that is released is collected in a clean glass container.[6][10]

-

This procedure can be repeated after a suitable recovery period for the animal.

Extraction and Isolation of this compound Alkaloids

Following collection, the crude secretion is processed to isolate the individual alkaloids.

Methodology:

-

Extraction: The collected secretion is immediately mixed with methanol and agitated for approximately 20 minutes.[6]

-

Filtration: The methanolic extract is filtered to remove any particulate matter.[6]

-

Purification: The filtered extract is subjected to High-Performance Liquid Chromatography (HPLC) for the separation and purification of the individual alkaloids.[1][5][6][10] A semi-preparative HPLC setup is often employed for isolating larger quantities.[6]

Structural Characterization

The purified alkaloids are then structurally elucidated using a combination of modern analytical techniques.

Methodology:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and stereochemistry.[1][9]

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[9]

Conclusion

The this compound alkaloids represent a fascinating and potent class of natural products. Their unique biology, complex chemistry, and significant toxicity underscore the importance of continued research. This guide provides a foundational understanding of their natural occurrence and the methodologies required for their study. Further investigation into the pharmacology and mechanism of action of these compounds may unlock new avenues for drug discovery and development, while also shedding light on the intricate chemical ecology of salamanders.

References

- 1. researchgate.net [researchgate.net]

- 2. nationalacademies.org [nationalacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. Samandarin - Wikipedia [en.wikipedia.org]

- 5. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Historical Perspective on Samandarine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samandarine, a potent steroidal alkaloid isolated from the skin secretions of the fire salamander (Salamandra salamandra), has intrigued scientists for over a century. Its complex chemical structure and profound physiological effects, particularly on the central nervous system, have made it a subject of extensive research. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the elucidation of its structure, and the exploration of its biological activities. It summarizes key quantitative data on its toxicity and antimicrobial properties, outlines detailed experimental protocols for its isolation and analysis, and presents our current understanding of its mechanism of action through signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals in pharmacology, toxicology, and drug development who are interested in the scientific journey and future potential of this fascinating natural compound.

Introduction: From Folklore to Pharmacology

The toxic nature of the fire salamander has been recognized since antiquity, with early writings often attributing mystical properties to the amphibian's defensive secretions.[1] However, it was not until the 19th and 20th centuries that scientific investigation began to unravel the chemical basis of this toxicity. The journey of this compound research is a compelling narrative of chemical discovery, from early isolation attempts to the complex elucidation of its unique steroidal structure and the ongoing quest to understand its precise mechanism of action.

A Century of Discovery: Key Milestones in this compound Research

The scientific inquiry into salamander venom began in the mid-19th century, with early researchers isolating a crude toxic extract. A timeline of significant milestones is presented below:

-

1899: The first successful isolation of a crystalline salt of the primary alkaloid, named "this compound," was achieved by Faust.[2]

-

Mid-20th Century: The pioneering work of Schöpf and Habermehl led to the structural elucidation of this compound and other related alkaloids from salamander secretions.[2]

-

1961: The definitive stereochemistry of this compound was confirmed through X-ray crystallography, revealing its complex, cage-like structure.[2]

-

1968: Habermehl and Haaf investigated the biosynthesis of this compound, demonstrating its origin from cholesterol.[2]

-

Late 20th & Early 21st Century: Research focus shifted towards understanding the neurotoxic effects and potential antimicrobial properties of this compound, with ongoing efforts to pinpoint its molecular targets.

Physicochemical Properties and Structure

This compound (C₁₉H₃₁NO₂) is a steroidal alkaloid characterized by a complex heterocyclic structure. Its molecular weight is approximately 305.46 g/mol . The molecule possesses a high degree of saturation and a unique bridged ether linkage, contributing to its rigidity and likely its specific interaction with biological targets.

Biological Activity and Toxicity

This compound is a potent neurotoxin, with its primary effects observed on the central nervous system, particularly the spinal cord.[2] This neurotoxicity manifests as convulsions, respiratory paralysis, and ultimately, death at sufficient doses.[2]

Quantitative Toxicity Data

The lethal dose (LD50) of this compound has been determined in various animal models, highlighting its high toxicity.

| Animal Model | Administration Route | LD50 Value | Reference(s) |

| Mouse | Not Specified | 70 µg/kg | [2] |

| Dog | Not Specified | 700-900 µg/kg | [2] |

| Frog | Not Specified | 19 mg/kg | [3] |

| Rabbit | Not Specified | 1 mg/kg | [3] |

Antimicrobial Activity

In addition to its neurotoxicity, this compound and related alkaloids have been suggested to possess antimicrobial properties, potentially serving as a defense mechanism against skin infections in the salamander.[4]

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Samandarone | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

| This compound | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

| Samandaridine | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | [5] |

Mechanism of Action: An Unfolding Story

The precise molecular mechanism underlying this compound's neurotoxicity is not yet fully elucidated. However, current research points towards its interaction with critical components of neuronal signaling. The primary hypothesis is that this compound disrupts the delicate balance of excitatory and inhibitory signals within the spinal cord.[1][5]

Hypothesized Signaling Pathway

The convulsant effects of this compound suggest a mechanism involving either the enhancement of excitatory neurotransmission or the blockade of inhibitory neurotransmission.[1] Potential molecular targets include voltage-gated ion channels and ligand-gated ion channels such as GABA and glycine receptors.[1]

Caption: Hypothesized mechanism of this compound-induced neurotoxicity.

Experimental Protocols

Isolation and Purification of this compound Alkaloids

The isolation of this compound from salamander skin secretions requires careful chromatographic techniques due to the presence of multiple, structurally similar alkaloids. High-performance liquid chromatography (HPLC) is the method of choice for obtaining pure compounds.[6][7][8]

-

Gently collect the skin secretions from the parotoid glands of Salamandra salamandra.

-

Extract the secretions with methanol for 20 minutes with gentle agitation.[7]

-

Filter the methanolic extract to remove particulate matter.[7]

-

The extract can be concentrated under a stream of nitrogen before HPLC analysis.[9]

A reversed-phase HPLC system is typically used for the separation of this compound alkaloids.

-

Column: A C18 reversed-phase column is recommended.[10]

-

Mobile Phase: A gradient of acetonitrile in water with a formic acid modifier (e.g., 0.1%) is commonly employed.[10]

-

Detection: As this compound alkaloids lack a strong chromophore, mass spectrometry (MS) or a diode array detector (DAD) set to a low wavelength (190-210 nm) is necessary for detection.[7]

Caption: General workflow for isolating and purifying this compound.

In Vitro Neurotoxicity Assessment

Primary neuronal cultures are a valuable tool for investigating the direct effects of this compound on neuronal viability and function.[5]

-

Cell Culture: Prepare primary neuronal cultures, for example, from the spinal cords of rodent embryos.[5]

-

Compound Application: Once the neurons have matured in vitro, apply different concentrations of purified this compound to the culture medium.[5]

-

Viability Assays: Assess cell viability using standard assays such as the MTT or LDH assay to determine the cytotoxic concentration of this compound.[5]

-

Electrophysiology: To investigate the mechanism of action, perform whole-cell patch-clamp recordings on individual neurons to measure changes in membrane potential, action potential firing, and specific ion channel currents in response to this compound application.[5]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[5]

-

Preparation of this compound Dilutions: Prepare a serial dilution of purified this compound in a suitable broth medium in a 96-well microtiter plate.[5]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).[5]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[5]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[5]

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[5]

Future Directions and Conclusion

Despite over a century of research, the complete story of this compound is still being written. The precise molecular targets of its neurotoxic action remain a key area for future investigation. Advanced techniques such as receptor binding assays and high-throughput screening could be employed to identify the specific ion channels or receptors with which this compound interacts. A deeper understanding of its mechanism of action could not only shed light on the fundamental principles of neurotoxicology but also potentially pave the way for the development of novel pharmacological tools or therapeutic leads. Furthermore, a more comprehensive evaluation of its antimicrobial spectrum is warranted. The historical journey of this compound research serves as a testament to the enduring value of natural products in drug discovery and our quest to understand the intricate chemical language of the natural world.

References

- 1. benchchem.com [benchchem.com]

- 2. Samandarin - Wikipedia [en.wikipedia.org]

- 3. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Total Synthesis of Samandarine: A Review of Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine is a potent steroidal alkaloid, the primary toxin secreted by the fire salamander (Salamandra salamandra). Its complex, cage-like structure, featuring a unique bridged oxazolidone system in the A-ring, has made it a challenging and intriguing target for total synthesis. Historically, the synthesis of this compound and its analogues has been a subject of interest, primarily in the 1960s and 1970s, with a recent resurgence in synthetic efforts. This document provides an overview of the key synthetic strategies and challenges associated with the total synthesis of this compound, based on available scientific literature.

While a complete, step-by-step experimental protocol with comprehensive quantitative data is not publicly available in its entirety, this document outlines the key synthetic approaches that have been reported. The information presented here is compiled from published abstracts, communications, and reviews. The most comprehensive and recent work appears to be a 2025 PhD thesis from Stanford University, which is expected to contain detailed experimental procedures.

Key Synthetic Challenges

The primary obstacle in the total synthesis of this compound lies in the stereoselective construction of its intricate tetracyclic core, particularly the aza-A-homo-steroid skeleton with the embedded 1α,3α-oxide bridge. The formation of the bridged oxazolidone system of Ring A with the correct stereochemistry has been a focal point of synthetic research.

Reported Synthetic Approaches

Two main strategies have been described in the literature for the synthesis of the this compound skeleton: a biomimetic approach and a stereoselective construction of the A-ring.

Biogenetically Modelled Synthesis (Benn and Shaw, 1973)

Inspired by the biosynthesis of this compound from cholesterol, this approach utilizes a steroid precursor to construct the characteristic aza-A-homo-steroid core. The key transformation in this strategy is a Schmidt rearrangement .

Experimental Protocol (Conceptual)

A detailed experimental protocol for this synthesis is not available in the reviewed literature. However, the key step involves the treatment of a 17β-acetoxy-1α-hydroxy-5β-androstan-3-one derivative with hydrazoic acid under acidic conditions to induce the Schmidt rearrangement. This reaction is intended to insert a nitrogen atom into the A-ring, forming the corresponding 3-aza-4-oxo-lactam. Subsequent reduction of the lactam would then yield the this compound-type alkaloid.

Workflow of the Biogenetically Modelled Synthesis

Caption: Conceptual workflow of the biogenetically modelled synthesis of a this compound-type alkaloid.

Stereoselective Synthesis of the Bridged Oxazolidone System (Shimizu, 1976)

This approach focuses on the challenging construction of the A-ring's bridged oxazolidone system with the correct stereochemistry. While the full synthetic sequence is not detailed in the available literature, a few key steps of this synthesis have been highlighted.

Key Experimental Steps (Conceptual)

-

Epoxidation: An alkene precursor is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.

-

Regio- and Stereoselective Epoxide Opening: The epoxide is then opened in an anti-Markovnikov fashion using a nitrogen nucleophile, such as sodium azide. This step is crucial for establishing the correct stereochemistry of the amino and hydroxyl groups.

-

Reductive Cyclization: The resulting azido alcohol is then reduced, likely with a reducing agent such as sodium borohydride, to facilitate the formation of the azaheterocycle and the bridged oxazolidone.

Workflow for the Stereoselective A-Ring Formation

Caption: Key steps in the stereoselective synthesis of the this compound A-ring.

Quantitative Data

Unfortunately, specific quantitative data such as reaction yields, spectroscopic data (NMR, IR, MS), and optical rotation for the individual steps of a complete total synthesis of this compound are not available in the publicly accessible literature reviewed for this document. The reports from the 1970s mention "low to moderate yields" for some steps, but precise figures are not provided. The recent PhD thesis by Lawrence John Berg IV is the most likely source for this detailed information.

Recent Advancements

A 2025 PhD thesis by Lawrence John Berg IV from Stanford University, titled "Synthesis of this compound alkaloids," is noted to detail the chemical synthesis of multiple members of the this compound family, including this compound itself. This work represents the most current and likely the most comprehensive account of the total synthesis of this complex natural product. Accessing this thesis would be crucial for obtaining the detailed experimental protocols and quantitative data required for laboratory replication.

Conclusion

Application Notes and Protocols for the Isolation and Purification of Samandarine from Salamandra salamandra

Audience: Researchers, scientists, and drug development professionals.

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra).[1] It is the primary toxic component of the salamander's defensive secretions and exhibits significant neurotoxic properties.[1] These secretions have also been noted for their antimicrobial and antifungal activities.[2][3] The unique chemical structure and biological activity of this compound and its derivatives make them of interest for toxicological, pharmacological, and drug development research.[4] However, the isolation and purification of these compounds present challenges due to their limited availability and the lack of a significant chromophore for standard detection methods.[2][5] These application notes provide a detailed protocol for the non-invasive collection, extraction, and purification of this compound.

Data Presentation

The yield and purity of isolated this compound can vary depending on the specific extraction and purification methods employed, as well as individual differences in the salamanders. The following table summarizes representative data synthesized from the literature.

| Parameter | Value | Source(s) |

| Starting Material | Glandular secretion from Salamandra salamandra | [2] |

| Extraction Solvent | Methanol | [2][5] |

| Purification Method | Semi-preparative High-Performance Liquid Chromatography (HPLC) | [2][6] |

| Reported Yield | Approximately 4 mg of this compound from 1 g of secretion | [2][6] |

| Purity Assessment | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) | [2][7][8] |

| Molecular Formula | C₁₉H₃₁NO₂ | [1] |

| LD₅₀ (mice) | 70 µg/kg | [1][4] |

Experimental Protocols

The following protocols describe a non-invasive method for the collection of salamander secretions and the subsequent isolation and purification of this compound.

1. Non-invasive Collection of Glandular Secretion

This method allows for the collection of skin secretions without harming the salamander.[7]

-

Materials:

-

Live Salamandra salamandra specimens (handled under appropriate ethical guidelines and permits)

-

Sterile glass vials

-

Smooth, sterile instrument (e.g., spatula)

-

Ice or freezer for sample storage

-

-

Procedure:

-

Gently restrain the fire salamander.

-

Apply light pressure to the parotoid glands, located behind the eyes, using a sterile spatula.[8] This will induce the secretion of a milky white poison.[7]

-

Collect the secretion in a pre-weighed, sterile glass vial.[8]

-

Immediately place the vial on ice or store at -20°C until the extraction process.[8]

-

Release the salamander back into its habitat.[8]

-

2. Extraction of this compound Alkaloids

This protocol outlines the extraction of alkaloids from the collected glandular secretion using methanol.

-

Materials:

-

Collected salamander secretion

-

Methanol (MeOH)

-

Vortex mixer

-

Centrifuge

-

Pipettes and new sterile vials

-

-

Procedure:

-

Add methanol to the collected secretion.[7]

-

Vortex the mixture thoroughly to ensure the dissolution of the alkaloids.[7]

-

Centrifuge the methanolic extract to pellet any cellular debris and particulate matter.[7]

-

Carefully transfer the supernatant containing the dissolved alkaloids to a new, clean vial.[8]

-

The resulting methanolic extract can be directly used for HPLC purification or stored at low temperatures for later use.[7]

-

3. Purification of this compound by HPLC

Due to the lack of a significant UV-Vis chromophore in this compound alkaloids, HPLC coupled with mass spectrometry (HPLC-MS) is essential for detection and purification.[2][5]

-

Instrumentation and Materials:

-

Procedure:

-

Concentrate the methanolic extract under a gentle stream of nitrogen.[8]

-

Re-dissolve the dried extract in a small volume of the initial HPLC mobile phase.[8]

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any remaining particulate matter.[8]

-

Inject the filtered sample onto the C18 semi-preparative HPLC column.

-

Employ a gradient elution method. A typical gradient might start with 5% acetonitrile in water (both with 0.1% formic acid) and increase to 100% acetonitrile over a period of 30 minutes.[8] The specific gradient may need to be optimized based on the system and column used.[2]

-

Monitor the elution using the mass spectrometer to identify the fractions containing this compound based on its mass-to-charge ratio.

-

Collect the fractions corresponding to the this compound peak as identified by the mass spectrometer.[8]

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

4. Characterization and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of this compound.[2][7] High-field NMR data is crucial for the complete structural elucidation of these complex alkaloids.[3]

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Samandarin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: Quantification of Samandarine Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Samandarine, a potent neurotoxic steroid alkaloid found in the skin secretions of fire salamanders. The described methodology utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), providing high selectivity and accuracy for the analysis of this compound in complex biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters to ensure reliable and reproducible results.

Introduction

This compound and its related alkaloids are of significant interest to researchers in toxicology, pharmacology, and drug development due to their pronounced neurotoxic effects.[1][2][3] Accurate quantification of these compounds is crucial for toxicological assessments, pharmacokinetic studies, and the investigation of their potential as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, and its coupling with Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the quantification of target analytes.[4][5][6] This application note presents a detailed HPLC-MS method optimized for the quantitative analysis of this compound.

Experimental Protocols

Sample Preparation (from Salamander Skin Secretion)

A non-invasive "milking" technique is employed to collect skin secretions from the parotoid glands of fire salamanders.[1][2][3][5]

Protocol:

-

Gently hold the salamander and apply light pressure to the parotoid glands.

-

Collect the secreted milky fluid into a pre-weighed sterile glass vial.

-

Immediately add methanol to the secretion to extract the alkaloids.[1][2][7]

-

Vortex the mixture thoroughly to ensure complete dissolution.

-

Centrifuge the methanolic extract to pellet any cellular debris.[7]

-

Carefully transfer the supernatant to a clean vial for HPLC-MS analysis.

-

For quantitative analysis, the extract should be filtered through a 0.22 µm syringe filter prior to injection.

Standard Solution Preparation

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

HPLC-MS Method

Instrumentation:

An HPLC system equipped with a binary pump, autosampler, and column oven, coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5][6]

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[4][8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4][8] |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min[6] |

| Column Temperature | 40°C[6] |

| Injection Volume | 5 µL[6] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Monitored m/z | For this compound ([M+H]⁺), specific transitions to be determined by direct infusion of a standard. |

| Source Temperature | To be optimized for the specific instrument |

| Capillary Voltage | To be optimized for the specific instrument |

Data Presentation

Quantitative Method Validation Data

The following table summarizes the typical performance characteristics of a validated HPLC-MS method for the quantification of steroid alkaloids, which can be expected for the this compound assay.

| Validation Parameter | Typical Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.2 - 1 ng/mL |

| Limit of Quantification (LOQ) | 1 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of HPLC method development and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. scielo.br [scielo.br]

- 7. Quantitative determination of six steroid alkaloids by sensitive hydrophilic interaction liquid chromatography electrospray ionization mass spectrometry and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC/MS Analysis of Samandarine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine and its derivatives are a group of toxic steroidal alkaloids found in the skin secretions of fire salamanders (Salamandra species). These compounds exhibit potent neurotoxic and antimicrobial properties, making them of significant interest in the fields of toxicology, pharmacology, and drug discovery. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of these alkaloids in biological samples.[1][2][3] This document provides detailed application notes and protocols for the GC/MS analysis of this compound and its derivatives.

Quantitative Data

While comprehensive quantitative GC/MS data for this compound and its derivatives are not extensively published, the following tables summarize available toxicity and antimicrobial activity data.

Table 1: Acute Toxicity of Samandarin in Animal Models

| Animal Model | Route of Administration | LD₅₀ | Reference(s) |

| Mouse | Not Specified | 70 µg/kg | [4] |

| Dog | Not Specified | 700-900 µg/kg | [4] |

| Rabbit | Not Specified | 1 mg/kg |

Table 2: Antimicrobial Activity of this compound Alkaloids

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Samandarone | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | |

| This compound | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M | |

| Samandaridine | Saccharomyces cerevisiae | 1.5 x 10⁻⁶ M |

Experimental Protocols

Sample Collection and Extraction

This protocol is adapted from non-invasive methods for collecting salamander skin secretions.

Materials:

-

Sterile cotton swabs or filter paper

-

Methanol (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

GC vials

Procedure:

-

Gently restrain the salamander and apply light pressure to the parotoid glands to induce secretion of the milky white poison.

-

Absorb the secretion onto a sterile cotton swab or a piece of filter paper.

-

Immediately place the swab or paper into a vial containing a known volume of methanol.

-

Vortex the vial vigorously for 1-2 minutes to extract the alkaloids into the methanol.

-

Centrifuge the sample to pellet any particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean GC vial.

-

The sample is now ready for GC/MS analysis.

GC/MS Analysis Protocol

The following protocol is a general guideline for the analysis of steroidal alkaloids and should be optimized for the specific instrument and target analytes.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

-

Capillary Column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for alkaloid analysis.

GC Parameters (Example):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | |

| Initial Temperature | 110 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 200 °C |

| Ramp 2 | 5 °C/min to 280 °C, hold for 9 min |

MS Parameters (Example):

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 200 °C |

| Scan Range | 45-450 m/z |

| Solvent Delay | 2 min |

Data Analysis:

Identification of this compound and its derivatives can be achieved by comparing the obtained mass spectra with reference spectra from databases (e.g., NIST, Wiley) and published literature.[5] For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC/MS analysis of this compound and its derivatives.

Caption: Workflow for GC/MS analysis of this compound.

Hypothesized Signaling Pathway of Samandarone-Induced Neurotoxicity

The neurotoxic effects of this compound alkaloids are believed to stem from their interaction with the central nervous system, particularly the spinal cord.[4] The following diagram illustrates a hypothesized signaling pathway for the neurotoxicity of Samandarone, a key derivative.

Caption: Hypothesized neurotoxic pathway of Samandarone.

References

- 1. Isolation and Identification of Alkaloids from Poisons of Fire Salamanders ( Salamandra salamandra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variability of alkaloids in the skin secretion of the European fire salamander (Salamandra salamadra terrestris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Samandarin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for ESI-MS Fragmentation of Samandarine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine alkaloids are a class of toxic steroidal alkaloids found in the skin secretions of fire salamanders (genus Salamandra) and their relatives. These compounds serve as a chemical defense mechanism against predators and microorganisms. The unique and complex structure of these alkaloids makes their characterization challenging. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful analytical technique for the identification and structural elucidation of this compound alkaloids. This document provides detailed application notes on the ESI-MS fragmentation patterns of common this compound alkaloids and protocols for their analysis.

ESI-MS/MS Fragmentation Patterns of Key this compound Alkaloids

The fragmentation of this compound alkaloids in positive ion ESI-MS/MS is characterized by a series of neutral losses and characteristic fragment ions that provide structural information. The protonated molecule, [M+H]⁺, is typically the precursor ion selected for fragmentation. The stability of the steroidal backbone and the nature of the substituents influence the fragmentation pathways.

It is important to note that some this compound alkaloids, such as Samanone, can be resistant to fragmentation, leading to either no significant fragments or complete degradation of the molecule under certain MS/MS conditions.[1][2] Optimization of collision energy is therefore crucial for obtaining informative spectra.

Quantitative Fragmentation Data

The following table summarizes the high-resolution ESI-MS/MS fragmentation data for five common this compound alkaloids, as identified in the skin secretions of Lyciasalamandra species.[3]

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) and Relative Intensities |

| This compound | 306.2429 | 288.23 (100), 227.18 (53), 253.2 (39), 271.21 (37), 245.19 (21), 241.2 (17), 259.21 (14), 262.22 (12), 201.16 (11) |

| Samandarone | 304.2273 | 286.22 (100), 304.23 (18), 243.17 (8), 269.19 (7), 217.16 (3) |

| O-acetylthis compound | 348.2532 | 330.24 (100), 227.18 (47), 253.20 (35), 271.21 (32), 288.23 (25), 241.2 (23), 319.23 (18), 259.21 (18), 245.19 (14), 270.22 (13), 201.16 (11), 304.23 (10) |

| Samanine | 292.2637 | 292.26 (100), 147.12 (18), 161.13 (16), 291.25 (15), 135.12 (13), 105.07 (13), 145.1 (12), 121.1 (12) |

| Samanone | 290.2474 | 290.25 (100), 159.12 (11), 133.1 (10), 287.29 (10), 147.12 (9), 145.1 (9), 229.2 (7) |

Experimental Protocols

The following protocols are based on methodologies reported for the analysis of this compound alkaloids from salamander skin secretions.[4][5]

Sample Preparation: Salamander Skin Secretion

-

Collection: Gently collect skin secretions from the parotoid glands of the salamander using a suitable collection method (e.g., gentle pressure or swabbing).

-

Extraction: Dissolve the collected secretion in a suitable solvent such as methanol.

-

Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter before analysis.

UPLC-ESI-HRMS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap instrument) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the alkaloids of interest. A starting condition of 5-10% B, increasing to 95-100% B over 15-20 minutes is a good starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Sheath Gas Flow Rate: 30 - 40 arbitrary units.

-

Auxiliary Gas Flow Rate: 5 - 10 arbitrary units.

-

Full Scan (MS1) Parameters:

-

Mass Range: m/z 100 - 1000.

-

Resolution: 60,000 - 70,000.

-

-

Tandem MS (MS/MS) Parameters:

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

-

Precursor Ion Selection: Top 3-5 most intense ions from the full scan.

-

Collision Gas: Nitrogen or Argon.

-

Collision Energy: Stepped or ramped collision energy (e.g., 10-40 eV) is recommended to obtain a wide range of fragment ions, especially for more stable compounds.

-

Resolution: 15,000 - 30,000.

-

Visualizations

Proposed ESI-MS/MS Fragmentation Pathway of this compound

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Tentative identification of samandarines (known and some selected currently unknown) in the skin secretions of Lyciasalamandra species by means of UPLC-ESI(+)-HRMS. - Public Library of Science - Figshare [plos.figshare.com]

- 4. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A skin secretion metabolome analysis of the Greek Dodecanese Lycian salamanders: Preliminary evidence of dietary alkaloid sequestration in urodeles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antimicrobial Activity Assay of Samandarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samandarine is a potent steroidal alkaloid found in the skin secretions of the fire salamander (Salamandra salamandra)[1][2]. This compound is a key component of the salamander's defense mechanism, exhibiting significant toxicity to predators[1][2]. Beyond its neurotoxic effects, this compound and its related alkaloids, such as samandarone, have demonstrated antimicrobial and antifungal properties[3][4][5]. This has generated interest in their potential as lead compounds for the development of novel antimicrobial agents, especially in the context of rising antibiotic resistance[5][6].

The steroidal structure of this compound confers lipophilic properties, which may facilitate its passage across microbial cell membranes[7]. While the precise mechanism of its antimicrobial action is not yet fully elucidated, it is believed to contribute to the salamander's defense against skin pathogens[4][6]. However, a significant gap exists in the scientific literature regarding the specific, quantitative antimicrobial spectrum of purified this compound against a broad range of bacterial and fungal pathogens[1][5]. Reliable data on its biological activity are scarce, partly due to the difficulty in obtaining and studying these substances[5].

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound, offering a framework for researchers to generate robust and comparable data.

Data Presentation: Quantitative Antimicrobial Activity of this compound

Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound in published literature, the following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to test this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Template for Recording the Antimicrobial Activity of this compound

| Microorganism | Strain ID | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control | Positive Control MIC/MBC (µg/mL) |

|---|---|---|---|---|---|